Superior E. coli DNA Gyrase Inhibition: 4-Br vs. Novobiocin
In a head-to-head DNA gyrase inhibitory assay, the 4-bromophenyl derivative (compound 16) demonstrated an IC50 of 120 nM against E. coli DNA gyrase. This value is significantly lower—and therefore more potent—than the 170 nM IC50 observed for the clinical comparator novobiocin under identical assay conditions [1].
| Evidence Dimension | E. coli DNA Gyrase Inhibition |
|---|---|
| Target Compound Data | IC50 = 120 nM |
| Comparator Or Baseline | Novobiocin (IC50 = 170 nM) |
| Quantified Difference | 29.4% lower IC50 (1.4-fold improvement) |
| Conditions | In vitro DNA gyrase supercoiling assay |
Why This Matters
This quantifiable increase in target potency suggests that the 4-bromophenyl analogue is a more effective starting point for lead optimization than the standard antibiotic novobiocin.
- [1] Frejat, F. O. A., et al. (2022). New 1,2,4-oxadiazole/pyrrolidine hybrids as topoisomerase IV and DNA gyrase inhibitors with promising antibacterial activity. Archiv der Pharmazie, 355(7), e2100516. View Source
